N-(3-Amino-4-hydroxyphenyl)methanesulfonamide

Description

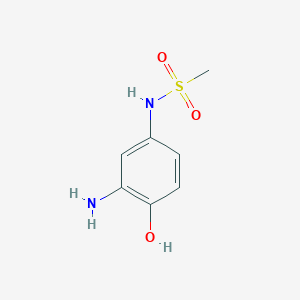

N-(3-Amino-4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (–SO₂NH–) attached to a substituted phenyl ring bearing amino (–NH₂) and hydroxy (–OH) groups at the 3- and 4-positions, respectively. Its molecular formula is C₇H₁₀N₂O₃S, with a molecular weight of 214.23 g/mol .

Properties

CAS No. |

91151-84-7 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

N-(3-amino-4-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |

InChI Key |

NKTJHWQSYOZAKK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with methanesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

Reaction Setup: Mixing 3-amino-4-hydroxybenzenesulfonamide with formaldehyde in a suitable solvent.

Reaction Conditions: Maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield.

Purification: Isolating the product through filtration, crystallization, or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (–NH₂, –OH) in this compound enhance solubility in polar solvents compared to halogenated analogs (e.g., –Cl in N-(4-Chlorophenyl)methanesulfonamide) .

Pharmacological Relevance: – Methoxy-substituted analogs (e.g., N-(4-Amino-3-methoxyphenyl)methanesulfonamide) are often used in medicinal chemistry for their metabolic stability . – Chlorinated derivatives (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) are primarily industrial intermediates due to their lower biocompatibility .

Spectroscopic and Computational Studies: – Vibrational spectroscopy studies on N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide reveal that substituent position significantly affects NMR chemical shifts and molecular conformation . These findings suggest that the –NH₂ and –OH groups in this compound would similarly influence its spectral properties.

Biological Activity

N-(3-Amino-4-hydroxyphenyl)methanesulfonamide, also known as 3-Amino-4-hydroxybenzenesulfonamide , is a compound that has garnered attention in pharmacological research due to its promising biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

1. Chemical Structure and Synthesis

The chemical formula of this compound is , with a molecular weight of approximately 229.26 g/mol. The compound is synthesized through the reaction of 3-amino-4-hydroxybenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This process typically occurs at room temperature using dichloromethane as a solvent, followed by purification methods like recrystallization or chromatography to achieve high purity levels.

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic applications for managing pain and inflammation.

2.2 Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. Studies have reported minimum inhibitory concentration (MIC) values indicating effective activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound's amino group can form hydrogen bonds with biological molecules, while the hydroxyl and sulfonamide groups may participate in hydrophobic interactions, modulating the activity of enzymes and receptors involved in inflammatory and microbial pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in inflammation markers compared to control groups. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various clinical isolates of resistant bacteria. The compound showed promising results, particularly against MRSA strains, which are known for their resistance to conventional antibiotics .

4. Conclusion

This compound is a compound with significant biological activities, particularly in anti-inflammatory and antimicrobial domains. Its ability to inhibit COX enzymes and exhibit antimicrobial effects against resistant strains positions it as a candidate for further pharmacological development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.